molecular formula C10H15N3O2S2 B1349656 {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 68161-57-9

{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid

Cat. No. B1349656
CAS RN: 68161-57-9
M. Wt: 273.4 g/mol
InChI Key: JFLHCHYQJDYJKP-UHFFFAOYSA-N
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Description

“{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is a chemical compound with a molecular weight of 273.3776 dalton . It is also known as a type of chemical entity .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, such as “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid”, has been a subject of research due to their broad range of biological activities . For instance, a compound named N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N9-(2-methylphenyl) thiourea showed the highest protection (68.42%) at 25 mg/kg in petit mal seizures .


Molecular Structure Analysis

The molecular structure of “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid” is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, which is a common and integral feature of this compound, exhibits a wide variety of biological activities .


Chemical Reactions Analysis

The 1,3,4-thiadiazole nucleus, which is a part of “{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid”, is one of the most important and well-known heterocyclic nuclei . It forms an important class of natural and nonnatural products, many of which exhibit useful biological activities .

Scientific Research Applications

Synthesis Methods

Chemical Properties and Tautomerism

Research has also delved into the chemical properties and tautomerism of these compounds. The acidity constants of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid were determined using both experimental and theoretical methods, providing insights into the stability of its tautomers in aqueous solutions and offering a deeper understanding of its reactivity and aromaticity (Raluca Pop et al., 2015).

Pharmacological Potential

Antimycobacterial Activity

Several studies have investigated the antimycobacterial properties of these compounds. Research has shown that {[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives} exhibit activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, highlighting the potential of these compounds in treating tuberculosis (M. G. Mamolo et al., 2001).

Antimicrobial Activities

The antimicrobial properties of these compounds have been a focus of several studies. Research into 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has demonstrated significant activity against various strains of microbes, indicating their potential as antimicrobial agents (M. Noolvi et al., 2016).

Insecticidal Activities

The insecticidal activities of derivatives of 1,3,4-thiadiazole have been explored, with studies showing that certain compounds exhibit inhibitory effects against pests like the Armyworm, suggesting applications in agricultural pest management (L. Jia, 2015).

Antioxidant Properties

There's also interest in the antioxidant properties of thiadiazole derivatives. Research on new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole has led to the production of compounds with potential antioxidant effects, opening avenues for their use in therapies against oxidative stress-related conditions (Akram S. Al-Haidari & E. Al-Tamimi, 2021).

properties

IUPAC Name

2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHCHYQJDYJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368565
Record name {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid

CAS RN

68161-57-9
Record name {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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